甲基(1S,3S)-3-氨基环己烷-1-羧酸酯

描述

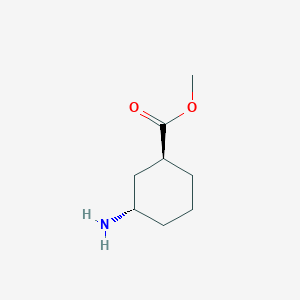

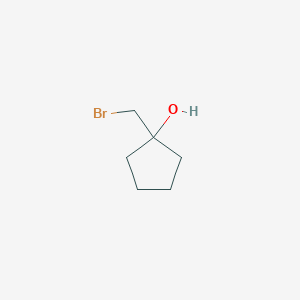

Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate is a type of organic compound. It likely contains a cyclohexane ring, which is a six-membered ring with single bonds, an amine group (-NH2), and a carboxylate ester group (-COOCH3). The (1S,3S) notation indicates the configuration of the chiral centers in the molecule .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as nucleophilic substitution or addition, and the formation of the cyclohexane ring could potentially involve a cyclization reaction .Molecular Structure Analysis

The molecule likely has a three-dimensional structure due to the presence of chiral centers. The configuration of these centers (1S,3S) will affect the overall shape of the molecule .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the amine group might participate in acid-base reactions, and the ester group could undergo hydrolysis or other nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar groups like the amine and ester could influence its solubility in different solvents .科学研究应用

抗纤溶活性

“甲基(1S,3S)-3-氨基环己烷-1-羧酸酯”与研究其抗纤溶活性的化合物有关。例如,发现 AMCA(对氨基甲基环己烷羧酸的异构体)是纤溶酶原激活的有效抑制剂,使其在不显着影响凝血机制的情况下有效阻止由全身或局部纤溶引起的出血(Andersson 等人,2009 年)。这项研究强调了此类化合物在与出血和纤溶性疾病相关的临床应用中的潜力。

环境健康和毒理学

与“甲基(1S,3S)-3-氨基环己烷-1-羧酸酯”在结构上相关的化合物已在环境健康研究中得到评估。例如,对持久性有机污染物 (POPs) 及其对因纽特人种群 DNA 甲基化模式的影响的研究表明,接触这些化学物质与全球 DNA 甲基化水平呈负相关,这表明环境污染物可能影响疾病风险的一种潜在机制(Rusiecki 等人,2008 年)。

抗焦虑特性

1-氨基环丙烷羧酸是一种与“甲基(1S,3S)-3-氨基环己烷-1-羧酸酯”在结构上相似的化合物,已通过对 N-甲基-D-天冬氨酸受体复合物的士的宁不敏感甘氨酸受体的作用探索了其抗焦虑特性(Trullás 等人,1989 年)。这表明在焦虑症中具有潜在的治疗用途。

驱避效果

对节肢动物驱避效果的研究导致了新型手性哌啶类似物的合成,例如 SS220,与敌避和 Bayrepel 相比,对埃及伊蚊和按蚊有效(Klun 等人,2003 年)。此类研究强调了环己烷衍生物在开发用于疾病媒介控制的有效驱避剂中的应用。

作用机制

Mode of Action

Based on its chemical structure, it is plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by methyl (1S,3S)-3-aminocyclohexane-1-carboxylate. Compounds with similar structures have been shown to interact with various biochemical pathways .

Pharmacokinetics

Its metabolism and excretion patterns would likely depend on the specific enzymes present in the body .

Result of Action

The molecular and cellular effects of methyl (1S,3S)-3-aminocyclohexane-1-carboxylate’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of methyl (1S,3S)-3-aminocyclohexane-1-carboxylate. Without specific experimental data, it’s difficult to predict the exact influence of these factors .

安全和危害

未来方向

属性

IUPAC Name |

methyl (1S,3S)-3-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMITUCIAZVHCG-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (1S,3S)-3-aminocyclohexane-1-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2815847.png)

![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2815848.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2815856.png)

![2-[(4-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2815858.png)

![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2815859.png)

![{2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2815861.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2815865.png)

![7-Cyclopropyl-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815868.png)